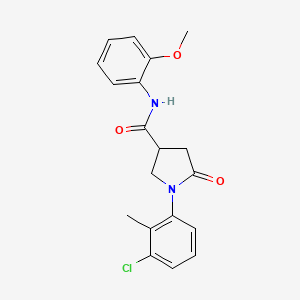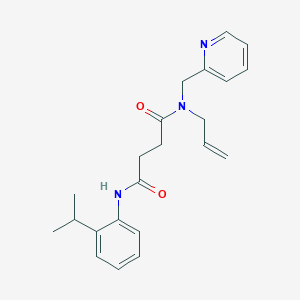
1-(3-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
1-(3-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CP-809101, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. It is a potent and selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. CP-809101 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as addiction, schizophrenia, and Parkinson's disease.
Wirkmechanismus
1-(3-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor is mainly expressed in the mesolimbic and mesocortical pathways of the brain, which are involved in reward, motivation, and cognitive function. By blocking the dopamine D3 receptor, 1-(3-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide can modulate the activity of the dopamine system and reduce the reinforcing effects of drugs of abuse.
Biochemical and physiological effects:
1-(3-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects in animal models. Studies have shown that 1-(3-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide can reduce the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and addiction. 1-(3-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide can also reduce the expression of immediate early genes in the striatum, which is another key brain region involved in addiction and reward. In addition, 1-(3-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide can modulate the activity of the prefrontal cortex, which is involved in cognitive function and decision-making.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using 1-(3-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments are its high selectivity and potency as a dopamine D3 receptor antagonist. 1-(3-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied in animal models and has been shown to have a number of potential therapeutic applications. However, there are also some limitations to using 1-(3-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments. One of the main limitations is its poor solubility in water, which can make it difficult to administer in certain experimental paradigms. In addition, 1-(3-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has a relatively short half-life in vivo, which can limit its efficacy in certain experimental paradigms.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of research is the development of more potent and selective dopamine D3 receptor antagonists. Another area of research is the development of novel drug delivery systems that can improve the solubility and bioavailability of 1-(3-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. In addition, further research is needed to explore the potential therapeutic applications of 1-(3-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in other neurological and psychiatric disorders, such as depression and anxiety. Finally, more research is needed to elucidate the mechanisms of action of 1-(3-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide and its effects on the dopamine system and other neurotransmitter systems in the brain.
Wissenschaftliche Forschungsanwendungen
1-(3-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. One of the main areas of research is addiction, particularly cocaine addiction. Studies have shown that 1-(3-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide can reduce the reinforcing effects of cocaine and prevent relapse in animal models of cocaine addiction. 1-(3-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been studied for its potential therapeutic applications in schizophrenia and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-12-14(20)6-5-8-16(12)22-11-13(10-18(22)23)19(24)21-15-7-3-4-9-17(15)25-2/h3-9,13H,10-11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZMZOPYLOOFHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CC(CC2=O)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(3-isopropoxybenzoyl)piperazine](/img/structure/B4071608.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethylphenyl)glycinamide](/img/structure/B4071613.png)
![2-amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4071615.png)
![2-amino-4-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4071619.png)
![4-(4-(4-ethylphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4071621.png)
![N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B4071627.png)
![N-{[4-ethyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4071628.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4071641.png)
![ethyl (4-{[4-(diphenylmethyl)-1-piperazinyl]sulfonyl}phenoxy)acetate](/img/structure/B4071642.png)

![N-[1-(4-ethyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B4071654.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(4-ethyl-phenyl)-benzenesulfonamide](/img/structure/B4071660.png)
![diethyl 5-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4071685.png)
![1-(4-{2-[(4-bromo-2-methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide](/img/structure/B4071690.png)